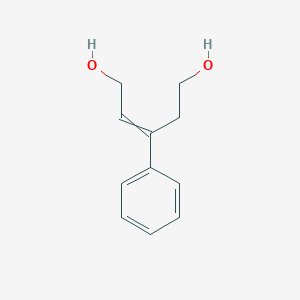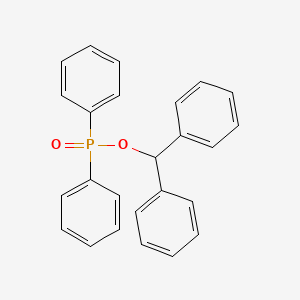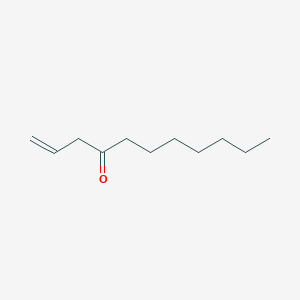
1-Undecen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecen-4-one is an organic compound with the molecular formula C11H20O It is a ketone with an undecene backbone, characterized by the presence of a carbonyl group (C=O) at the fourth position of the undecene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Undecen-4-one can be synthesized through several methods. One common approach involves the Grignard reaction, where allylmagnesium chloride reacts with octanal to form 1-undecen-4-ol. This intermediate is then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts such as ruthenium or palladium. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Undecen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the undecene chain allows for substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
1-Undecen-4-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavor compounds due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 1-undecen-4-one involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
1-Undecene: An unsaturated hydrocarbon with a similar structure but lacking the carbonyl group.
4-Undecanone: A saturated ketone with a similar carbonyl position but without the double bond.
Uniqueness: 1-Undecen-4-one’s combination of a double bond and a carbonyl group provides unique reactivity compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications .
Propriétés
Numéro CAS |
71897-96-6 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
undec-1-en-4-one |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h4H,2-3,5-10H2,1H3 |
Clé InChI |
BRMAHPDWMXPEBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



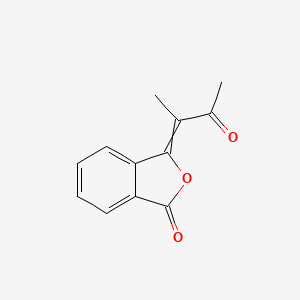
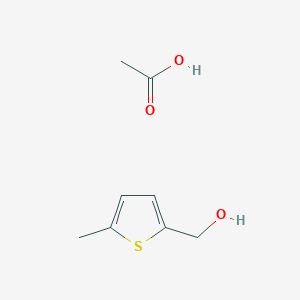
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)

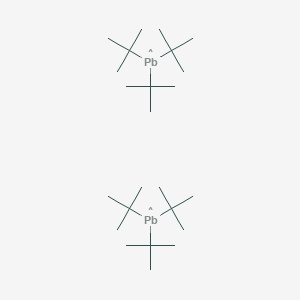
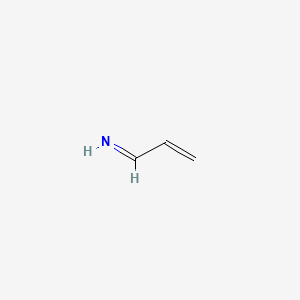

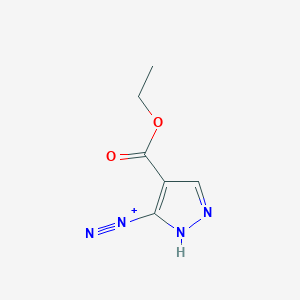
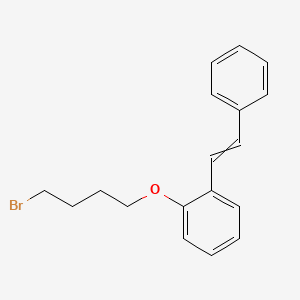
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)

